3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}
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Overview
Description
3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} is a complex organic compound characterized by its unique structure, which includes a 1,4-phenylene core flanked by oxazole rings substituted with pentyloxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} typically involves multi-step organic reactions. One common method includes the formation of the oxazole rings through cyclization reactions involving appropriate precursors such as nitriles and aldehydes. The pentyloxyphenyl groups are introduced via etherification reactions using pentyloxyphenol and suitable halogenated intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its unique properties may enable it to act as a therapeutic agent or a diagnostic tool in medical research.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine]
- 3,3’-(1,4-Phenylene)bis(1-allyl-1H-imidazol-3-ium) bis(hexafluoro phosphate)
Uniqueness
3,3’-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} stands out due to its specific substitution pattern and the presence of pentyloxy groups, which can impart unique physical and chemical properties. These features may enhance its solubility, stability, and reactivity compared to similar compounds, making it particularly valuable for certain applications.
Biological Activity
3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} (CAS Number: 87887-64-7) is a synthetic compound belonging to the class of oxazoles. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} is C34H36N2O4. The compound features a central phenylene group with two oxazole rings substituted by pentyloxy phenyl groups.
Key Properties:
- Molecular Weight: 540.67 g/mol
- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that 3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15.0 |
MCF-7 (Breast Cancer) | 12.5 |
A549 (Lung Cancer) | 18.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. Results indicate that it possesses notable antibacterial properties.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies
A series of case studies have been documented to further explore the biological activity of this compound:
-
Case Study on Anticancer Effects:
- A study published in European Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- The study highlighted the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
-
Case Study on Antimicrobial Efficacy:
- Research conducted at a university laboratory found that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms.
The precise mechanisms underlying the biological activities of 3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole} are still under investigation. However, preliminary studies suggest:
- Anticancer Mechanism: Induction of oxidative stress leading to apoptosis; modulation of signaling pathways such as PI3K/Akt and MAPK.
- Antimicrobial Mechanism: Disruption of cell membrane integrity and interference with bacterial metabolic processes.
Properties
CAS No. |
656836-30-5 |
---|---|
Molecular Formula |
C34H36N2O4 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
5-(4-pentoxyphenyl)-3-[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]phenyl]-1,2-oxazole |
InChI |
InChI=1S/C34H36N2O4/c1-3-5-7-21-37-29-17-13-27(14-18-29)33-23-31(35-39-33)25-9-11-26(12-10-25)32-24-34(40-36-32)28-15-19-30(20-16-28)38-22-8-6-4-2/h9-20,23-24H,3-8,21-22H2,1-2H3 |
InChI Key |
QHJMLMMIQBHIQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C4=NOC(=C4)C5=CC=C(C=C5)OCCCCC |
Origin of Product |
United States |
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